molecular formula C11H16ClNO2 B1448651 3-Amino-4-(tert-butyl)benzoic acid hydrochloride CAS No. 91246-68-3

3-Amino-4-(tert-butyl)benzoic acid hydrochloride

Cat. No.: B1448651
CAS No.: 91246-68-3
M. Wt: 229.7 g/mol
InChI Key: KXNBVEVFHFPTCT-UHFFFAOYSA-N
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Description

3-Amino-4-(tert-butyl)benzoic acid hydrochloride is a substituted benzoic acid derivative featuring an amino group at the 3-position and a bulky tert-butyl group at the 4-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

3-amino-4-tert-butylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12;/h4-6H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNBVEVFHFPTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A frequent starting point is 3-nitro-4-(tert-butyl)benzoic acid or its derivatives, which can be synthesized via Friedel-Crafts alkylation of 3-nitrobenzoic acid with isobutylene or tert-butyl chloride under Lewis acid catalysis. The nitro group serves as a precursor for the amino group after reduction.

Reduction of Nitro Group to Amino Group

The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction methods such as zinc in alkaline medium. This step is critical for obtaining the 3-amino functionality.

Formation of Hydrochloride Salt

The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility characteristics.

Detailed Preparation Methodology

The following table summarizes a typical preparation sequence adapted from related synthetic methods of amino-substituted benzoic acids with tert-butyl groups:

Step Reagents & Conditions Description Outcome
1 3-nitrobenzoic acid + tert-butyl chloride + Lewis acid (AlCl3) Friedel-Crafts alkylation to introduce tert-butyl group at 4-position 3-nitro-4-(tert-butyl)benzoic acid
2 Catalytic hydrogenation (Pd/C, H2) or Zn/NaOH reduction Reduction of nitro group to amino group 3-amino-4-(tert-butyl)benzoic acid
3 Treatment with HCl in suitable solvent (e.g., ethanol) Formation of hydrochloride salt 3-amino-4-(tert-butyl)benzoic acid hydrochloride

Research Findings and Optimization

  • Yield and Purity: The reduction step is often optimized to avoid over-reduction or side reactions. Zinc/alkaline reduction offers mild conditions with good selectivity, while catalytic hydrogenation provides cleaner reactions but requires careful control of pressure and catalyst loading.

  • Solvent Choice: Dichloromethane, ethyl acetate, or ethanol are commonly used solvents during alkylation and salt formation steps, balancing solubility and reaction efficiency.

  • Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate improves purity and facilitates handling.

Comparative Analysis of Reduction Methods

Reduction Method Advantages Disadvantages Typical Yield
Catalytic Hydrogenation (Pd/C, H2) Clean reaction, mild conditions Requires hydrogen gas, catalyst handling 85-95%
Zinc/Alkaline Reduction Inexpensive, easy to scale Longer reaction time, possible zinc residues 80-90%

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(tert-butyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-nitro-4-(tert-butyl)benzoic acid, while reduction can produce various amino derivatives .

Scientific Research Applications

3-Amino-4-(tert-butyl)benzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(tert-butyl)benzoic acid hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features include:

Compound Name Substituents/Backbone Molecular Formula Molecular Weight Key Properties/Applications
Methyl 4-amino-3-(tert-butyl)benzoate hydrochloride Methyl ester at carboxyl group C₁₂H₁₈ClNO₂ 243.73 Ester derivative; likely a synthetic intermediate for prodrugs
4-Amino-3-phenylbutyric acid hydrochloride Butyric acid backbone, phenyl substituent C₁₀H₁₄ClNO₂ 223.68 Flexible aliphatic chain; potential neuromodulator applications
(S)-3-Amino-4-(3-chlorophenyl)butyric acid hydrochloride Chlorophenyl substituent C₁₀H₁₂Cl₂NO₂ 265.12 Electron-withdrawing Cl enhances acidity; bioactive in enzyme inhibition
(R)-3-Amino-4-(4-bromophenyl)butyric acid hydrochloride Bromophenyl substituent C₁₀H₁₂BrClNO₂ 309.57 Bromine increases molecular weight; potential radiopharmaceutical use
3-Amino-4-(4-hydroxyphenyl)butyric acid hydrochloride Hydroxyphenyl substituent C₁₀H₁₄ClNO₃ 239.68 Polar -OH group improves water solubility

Key Observations :

  • Backbone Influence: Benzoic acid derivatives (e.g., the target compound) exhibit rigid aromatic structures, favoring π-π interactions in drug-receptor binding. In contrast, butyric acid analogs (e.g., 4-Amino-3-phenylbutyric acid hydrochloride) have flexible chains, enabling conformational adaptability .
  • Halogenated analogs (Cl, Br) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration . Hydroxyl groups enhance solubility but may reduce stability under acidic conditions .

Biological Activity

3-Amino-4-(tert-butyl)benzoic acid hydrochloride (CAS No. 91246-68-3) is a chemical compound that has garnered attention for its potential biological activities. It is a derivative of benzoic acid, characterized by an amino group and a tert-butyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry, organic synthesis, and polymer chemistry.

  • Molecular Formula: C₁₁H₁₆ClN₁O₂
  • Molecular Weight: 229.70 g/mol
  • Structure: The compound features an aromatic ring with an amino group at the 3-position and a tert-butyl group at the 4-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic and inflammatory pathways. Preliminary studies indicate that it may modulate protein functions related to these processes, although detailed mechanisms remain to be fully elucidated.

1. Anti-inflammatory Activity

Initial investigations suggest that this compound may exhibit anti-inflammatory properties. This activity could be linked to its ability to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenases or lipoxygenases. Further studies are necessary to confirm these effects and understand the underlying mechanisms.

2. Antidiabetic Potential

This compound has been explored for its role in the synthesis of glycogen phosphorylase inhibitors, which are promising candidates for diabetes treatment. By inhibiting glycogen phosphorylase, it may help regulate blood glucose levels and improve insulin sensitivity.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesUnique Traits
3-Amino-4-hydroxybenzoic acid Hydroxy group at position 4Known for antioxidant properties
4-Amino-3-(tert-butyl)benzoic acid Amino group at position 4Potential use in anti-cancer therapies
p-Aminobenzoic acid Amino group at para positionUsed as a sunscreen agent

The unique combination of functional groups in this compound may confer distinct biological activities compared to these analogs.

Case Studies

While specific case studies focusing solely on this compound are sparse, related studies provide insights into its potential applications:

  • Glycogen Phosphorylase Inhibition : A study investigated the synthesis of liver-targeted inhibitors for glycogen phosphorylase, highlighting the relevance of benzoic acid derivatives in metabolic regulation.
  • Antitumor Activity : Research on benzoic acid derivatives demonstrated significant inhibitory effects on cancer cell proliferation across several lines, suggesting that modifications like those seen in this compound could enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-(tert-butyl)benzoic acid hydrochloride?

A plausible method involves substituting tert-butyl groups onto a benzoic acid scaffold followed by amination. For example:

  • Step 1 : Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a nitrobenzoic acid precursor.
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol) .
    Purification : Recrystallize from ethanol/water mixtures to achieve high purity (>95%).

Q. How can researchers characterize the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Retention time and peak symmetry indicate purity .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include aromatic protons (δ 6.5–8.0 ppm), tert-butyl protons (δ 1.3–1.5 ppm), and the carboxylic acid proton (δ ~12 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 254.1 (calculated for C₁₁H₁₆ClNO₂) .

Q. What storage conditions are optimal for this compound?

Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the hydrochloride salt. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Conflicting solubility reports may arise from polymorphic forms or residual solvents. To address this:

  • DSC/TGA : Analyze thermal behavior to identify polymorphs (e.g., melting points >200°C suggest a stable crystalline form) .
  • Karl Fischer Titration : Quantify residual moisture, which can alter solubility in polar solvents like DMSO or water .
  • Solubility Screening : Test in buffered solutions (pH 1–12) to map pH-dependent solubility, critical for bioavailability studies .

Q. What strategies mitigate degradation during long-term stability studies?

  • Oxidative Degradation : Add antioxidants (e.g., BHT) to formulations or store under nitrogen .
  • Hydrolytic Degradation : Use lyophilization for aqueous solutions and avoid high humidity .
  • Photostability : Conduct ICH Q1B-compliant light exposure tests; amber glass vials reduce UV-induced degradation .

Q. How can computational modeling guide derivative synthesis for enhanced bioactivity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., enzymes or ion channels). The tert-butyl group may enhance hydrophobic interactions .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to optimize logP and pKa for improved membrane permeability .

Q. What analytical methods distinguish stereoisomers or positional isomers?

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
  • Vibrational Circular Dichroism (VCD) : Differentiate diastereomers by analyzing IR absorption patterns .

Troubleshooting & Data Validation

Q. How to address inconsistent yields in amination reactions?

  • Catalyst Screening : Test alternative catalysts (e.g., PtO₂ vs. Pd-C) for nitro reduction efficiency .
  • Reaction Monitoring : Use in-situ FTIR to track nitro group conversion and optimize reaction time .

Q. What causes variability in melting point measurements?

  • Impurities : Recrystallize twice and use DSC for precise measurement .
  • Polymorphism : Slower cooling rates during crystallization favor stable polymorphs .

Research Applications

Q. How is this compound used in medicinal chemistry research?

  • Intermediate for Anticancer Agents : The tert-butyl group enhances metabolic stability, making it a candidate for kinase inhibitor backbones .
  • Peptide Modification : Couple with amino acids via EDC/HOBt to create bioactive conjugates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(tert-butyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(tert-butyl)benzoic acid hydrochloride

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